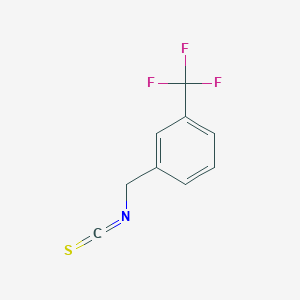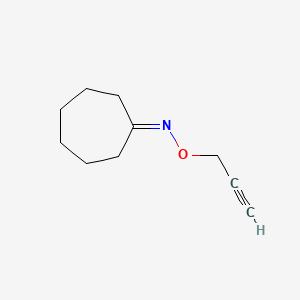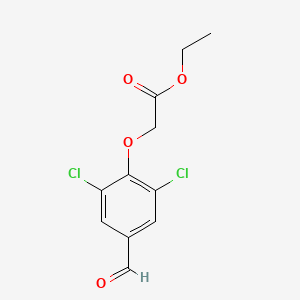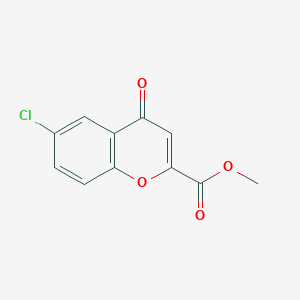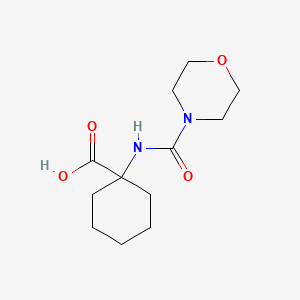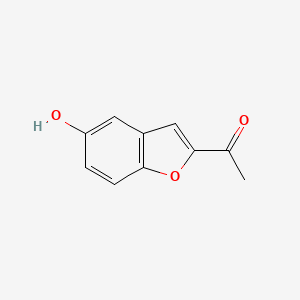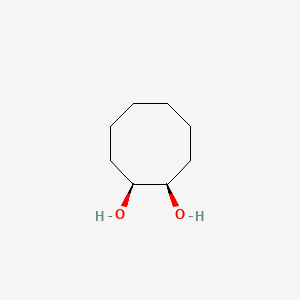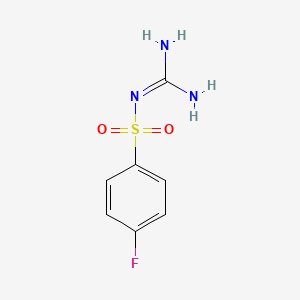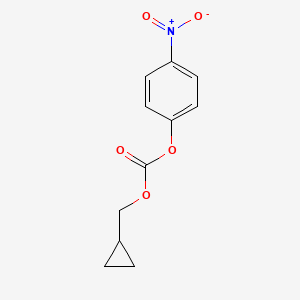![molecular formula C14H11BF3NO3 B3120915 Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI) CAS No. 276669-71-7](/img/structure/B3120915.png)
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)
説明
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI), is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It belongs to the larger class of organoboranes . It is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular formula of this compound is C7H6BF3O2 . It contains a carbon–boron bond, which is a key feature of organoboranes .Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis
The melting point of this compound is 245-250 °C (lit.) . The SMILES string of this compound is OB(O)c1ccc(cc1)C(F)(F)F .科学的研究の応用
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura (SM) cross-coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . Boronic acids, including [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI), are used as reagents in this process due to their stability, easy preparation, and environmentally benign nature .
Direct Arylation Reactions
Boronic acids are also used in palladium-catalyzed direct arylation reactions . This method provides a straightforward and efficient approach to construct carbon-carbon bonds, which is a fundamental task in organic synthesis .
Tandem-Type Pd(II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence
This complex reaction sequence involves the use of boronic acids as reagents. It allows for the construction of complex molecular architectures from simple starting materials .
Ruthenium Catalyzed Direct Arylation
Boronic acids are used in ruthenium-catalyzed direct arylation reactions . This reaction provides a method for the direct arylation of arenes and heteroarenes with aryl boronic acids .
Ligand-Free Copper-Catalyzed Coupling Reactions
Boronic acids are used in ligand-free copper-catalyzed coupling reactions . This reaction provides a practical and efficient method for the synthesis of biaryls .
Amination and Conjugate Addition Reactions
Boronic acids are used in amination and conjugate addition reactions . These reactions are important for the formation of carbon-nitrogen and carbon-carbon bonds, respectively .
Regioselective Arylation and Alkynylation by Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions
Boronic acids are used in regioselective arylation and alkynylation by Suzuki-Miyaura and Sonogashira cross-coupling reactions . These reactions are important for the formation of biaryl compounds and alkynylated arenes .
Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions
Boronic acids are used in rhodium-catalyzed asymmetric 1,4-addition reactions . This reaction is a powerful tool for the construction of chiral molecules .
将来の方向性
作用機序
Target of Action
The primary target of Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI), is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with this target through its organoboron reagent component .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . Its stability and ease of preparation suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This reaction is a key step in many synthetic processes, including the synthesis of pharmaceuticals and fine chemicals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Additionally, the compound’s stability and efficacy can be affected by the presence of other reagents and catalysts in the reaction environment .
特性
IUPAC Name |
[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-6-4-9(5-7-10)13(20)19-12-3-1-2-11(8-12)15(21)22/h1-8,21-22H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPMCGIDQMEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)
